molecular formula C8H18ClNO2 B1380118 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride CAS No. 1461715-24-1

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride

Cat. No.: B1380118
CAS No.: 1461715-24-1
M. Wt: 195.69 g/mol
InChI Key: IIUSSZLFRDFTLP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-3-(oxan-4-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c9-8(1-4-10)7-2-5-11-6-3-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUSSZLFRDFTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-24-1
Record name 2H-Pyran-4-propanol, γ-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride typically involves the reaction of oxan-4-yl derivatives with amino alcohols under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxan-4-yl derivatives, reduced amino alcohols, and substituted amino compounds .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to aldehydes or acidsKMnO4, CrO3
ReductionCan be reduced to form amines or alcoholsLiAlH4, NaBH4
SubstitutionAmino group can form derivativesAlkyl halides, acyl chlorides

Biology

In biological research, 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride is investigated for its role in enzyme mechanisms and protein-ligand interactions. Studies have shown that the compound can modulate enzyme activity through non-covalent interactions.

Medicine

The compound is explored for its therapeutic properties , particularly in drug development. It has potential applications as a building block for designing novel pharmaceuticals targeting various diseases.

Case Study:
A study published in a peer-reviewed journal examined the effects of this compound on specific enzyme pathways involved in metabolic disorders. The results indicated significant modulation of enzyme activity, suggesting potential therapeutic benefits.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its ability to participate in various chemical reactions makes it valuable for developing new materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in signaling pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1461715-24-1
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molar Mass : 195.69 g/mol
  • Structure: Features a propan-1-ol backbone with an amino group and a tetrahydropyran (oxan-4-yl) substituent at the 3-position, forming a hydrochloride salt .

Physicochemical Properties :

  • The compound’s stereochemistry is unspecified in available data, suggesting it may exist as a racemic mixture unless synthesized enantioselectively.
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Characteristics
3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride Oxan-4-yl (THP) C₈H₁₈ClNO₂ 195.69 Cyclic ether enhances solubility; moderate logP; chiral center (unspecified stereochemistry) .
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride 4-Bromophenyl C₉H₁₁BrClNO ~264.35 Bromine increases molecular weight; aromatic ring may improve π-π stacking in drug-receptor interactions .
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol HCl 4-Trifluoromethylphenyl C₁₀H₁₁ClF₃NO 255.66 Strong electron-withdrawing group; higher lipophilicity (logP ~2.5); metabolic stability .
3-Amino-3-(4-chlorophenyl)propan-1-ol 4-Chlorophenyl C₉H₁₂ClNO 197.65 Chlorine substituent balances electronic effects; cost-effective synthesis .
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-Fluorophenyl (adjacent) C₉H₁₃ClFNO 217.66 Fluorine’s electronegativity enhances binding affinity; unique substitution pattern .
Key Comparative Insights :

Substituent Effects: Tetrahydropyran (THP): The cyclic ether in the target compound provides a balance of hydrophobicity and polarity, making it suitable for targeting enzymes with mixed hydrophobic/polar binding pockets. In contrast, aromatic substituents (e.g., bromophenyl, trifluoromethylphenyl) enhance π-π interactions but reduce aqueous solubility . Fluorine’s small size and electronegativity optimize pharmacokinetics in analogs like (R)-3-amino-2-(4-fluorophenyl)propan-1-ol .

Stereochemical Considerations: Enantiopure derivatives (e.g., (3S)-3-amino-3-(4-bromophenyl)propan-1-ol) may exhibit superior biological activity compared to racemic mixtures. The target compound’s unspecified stereochemistry could limit its utility in enantioselective applications unless resolved .

Synthetic Accessibility :

  • The THP moiety requires ring-closing etherification or Grignard reactions, while aryl-substituted analogs often rely on cross-coupling (e.g., Suzuki-Miyaura for bromophenyl derivatives) .

Metabolic Stability :

  • Aromatic halogen substituents (e.g., Br, Cl) may undergo metabolic dehalogenation, reducing half-life. The THP ring’s stability under physiological conditions could offer advantages in drug design .

Biological Activity

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound is a derivative of amino alcohols, characterized by the presence of an oxan ring. The hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for biological assays.

The compound functions primarily as a ligand that interacts with various biological receptors and enzymes. Its amino group can form hydrogen bonds with target molecules, influencing their activity and modulating biochemical pathways. This interaction can lead to both activation and inhibition of specific physiological processes depending on the concentration and context of use.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that modifications in the chemical structure can enhance the cytotoxicity against breast cancer cells (MCF-7), suggesting a potential role in cancer therapy .

2. Enzyme Interaction Studies

The compound has been utilized to study enzyme interactions, particularly in metabolic pathways. Its ability to act as a substrate or inhibitor provides insights into enzyme kinetics and mechanisms.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems through receptor interaction is a key area of investigation.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerCytotoxic effects on MCF-7 breast cancer cells
Enzyme InteractionModulates activity of metabolic enzymes
NeuroprotectivePotential protective effects on neuronal cells

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various compounds, including those related to this compound, it was found that certain structural modifications significantly increased efficacy against cancer cell lines while maintaining low toxicity to normal cells. This highlights the importance of structural optimization in drug design .

Applications in Research and Industry

The compound has several applications across different fields:

  • Medicinal Chemistry : Used as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Biochemical Research : Investigated for its role in metabolic pathways and enzyme interactions.
  • Industrial Applications : Employed in the production of specialty chemicals due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-amino-3-(oxan-4-yl)propan-1-ol hydrochloride, and how do they influence experimental design?

  • Answer : Critical properties include solubility (polar solvents like water/methanol), melting point (likely 160–165°C based on structurally similar amino alcohols), and LogP (~3.0, indicating moderate hydrophobicity). These parameters dictate solvent selection for synthesis, purification via recrystallization, and compatibility with analytical techniques like HPLC. For example, solubility in methanol supports reaction workup, while LogP informs pharmacokinetic studies in drug development .

Q. What synthetic routes are effective for preparing this compound?

  • Answer : Common methods involve:

  • Reductive Amination : Reacting 3-(oxan-4-yl)propanal with ammonia under hydrogenation (e.g., using Pd/C or NaBH₄).
  • Nucleophilic Substitution : Using a halogenated precursor (e.g., 3-bromo-3-(oxan-4-yl)propan-1-ol) with aqueous ammonia.
    Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether. Purity is validated by NMR and LC-MS .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Storage : In airtight containers at 2–8°C, away from oxidizers and moisture.
    Emergency protocols for spills (neutralize with sodium bicarbonate) and exposure (flush eyes with water for 15 minutes) are critical .

Advanced Research Questions

Q. How can the stereochemistry of this compound be resolved, and what analytical tools are required?

  • Answer : Chiral resolution techniques include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • X-ray Crystallography : Single-crystal analysis with SHELX software for absolute configuration determination.
  • Circular Dichroism (CD) : To correlate optical activity with enantiomeric excess. These methods are essential for studying structure-activity relationships in drug candidates .

Q. What strategies address discrepancies in reported bioactivity data for this compound?

  • Answer : Contradictions may arise from:

  • Purity Issues : Validate via NMR (>95% purity) and quantify impurities (e.g., residual solvents by GC-MS).
  • Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., known kinase inhibitors).
  • Structural Confounders : Confirm tautomerism or hydrate formation via FT-IR and DSC. Cross-validation with orthogonal assays (e.g., SPR vs. enzymatic activity) reduces false conclusions .

Q. How does the oxan-4-yl group influence the compound’s pharmacokinetic profile?

  • Answer : The tetrahydropyran (oxan) ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Key parameters:

ParameterValue (Predicted)Method
Plasma Half-life~4.5 hoursRat microsomal stability assay
LogD (pH 7.4)1.8Shake-flask method
PermeabilityHigh (Caco-2 assay)Papp = 12 × 10⁻⁶ cm/s
The oxan group also improves blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like GPCRs. Key steps:

  • Ligand Preparation : Optimize 3D structure with Gaussian (DFT/B3LYP).
  • Target Homology Modeling : Use SWISS-MODEL for unresolved protein structures.
  • Binding Affinity Validation : Compare with experimental IC₅₀ values from SPR or ITC. This approach identified potential activity against σ-1 receptors .

Methodological Best Practices

  • Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization (ethanol/water).
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via UPLC-PDA.
  • Data Reproducibility : Document reaction parameters (temperature, stirring rate) and share raw spectral data in open-access repositories.

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